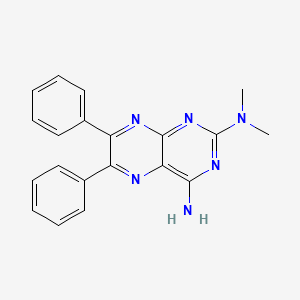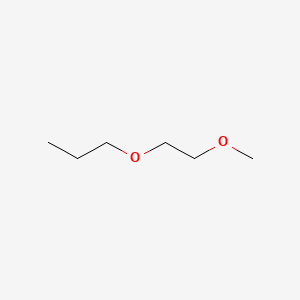
(+/-)-Mutisianthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Mutisianthol is a naturally occurring sesquiterpene lactone. It is known for its unique chemical structure and biological activities. This compound is isolated from various plant species, particularly those belonging to the Asteraceae family. Sesquiterpene lactones like this compound are known for their diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Mutisianthol involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under acidic or basic conditions to form the lactone ring. This is followed by various functional group modifications to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as flow chemistry and continuous synthesis are being explored to improve the efficiency and yield of this compound production.
化学反应分析
Types of Reactions
(+/-)-Mutisianthol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
科学研究应用
(+/-)-Mutisianthol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactivity.
Biology: Investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.
作用机制
The mechanism of action of (+/-)-Mutisianthol involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. For example, this compound can inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating immune response and inflammation. By inhibiting this pathway, this compound can reduce inflammation and potentially inhibit cancer cell growth.
相似化合物的比较
(+/-)-Mutisianthol is unique among sesquiterpene lactones due to its specific chemical structure and biological activities. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties.
Artemisinin: A sesquiterpene lactone used as an antimalarial drug.
Helenalin: Known for its anti-inflammatory and cytotoxic activities.
Compared to these compounds, this compound has a distinct structure that contributes to its unique biological activities. Its ability to inhibit specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
188441-76-1 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC 名称 |
(1R,3S)-3,6-dimethyl-1-(2-methylprop-1-enyl)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C15H20O/c1-9(2)5-12-6-10(3)13-8-15(16)11(4)7-14(12)13/h5,7-8,10,12,16H,6H2,1-4H3/t10-,12-/m0/s1 |
InChI 键 |
SVNPNOPENVFTBB-JQWIXIFHSA-N |
手性 SMILES |
C[C@H]1C[C@@H](C2=C1C=C(C(=C2)C)O)C=C(C)C |
规范 SMILES |
CC1CC(C2=C1C=C(C(=C2)C)O)C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















